2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
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Scientific Research Applications
Enaminone Precursors for Novel Azines and Azolotriazines
Research by Sanad and Mekky (2018) showcases the synthesis of novel pyrazolo[5,1-c][1,2,4]triazines, among other compounds, utilizing enaminone precursors. These compounds, through their reaction with acetonitrile derivatives and hetero-aromatic amines, highlight the potential of this chemical framework for creating diverse heterocyclic compounds, which could be explored for various biological activities (Sanad & Mekky, 2018).
Novel Anticancer and Antibacterial Compounds
A study by Berest et al. (2011) synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides and evaluated their in vitro anticancer and antibacterial activities. The synthesis approach and observed biological activity suggest the potential of structurally similar compounds for therapeutic applications (Berest et al., 2011).
Antimicrobial Activity of Heterocycles
Research into the antimicrobial activity of new heterocycles, including those incorporating the pyrazolopyridine moiety as reported by Abu-Melha (2013), indicates the potential for such compounds to be developed as antimicrobial agents. The study's findings on the synthesis and evaluation of these compounds suggest that related structures could be explored for antimicrobial purposes (Abu-Melha, 2013).
Synthesis of N-alkylated Heterocycles
El-Essawy and Rady (2011) explored the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which underscores the chemical versatility and potential applications of such compounds in various scientific research areas, including drug development (El-Essawy & Rady, 2011).
Insecticidal Assessment
Fadda et al. (2017) synthesized and assessed the insecticidal properties of novel heterocycles against the cotton leafworm, Spodoptera littoralis. This study illustrates the potential of such compounds for agricultural applications, particularly as insecticidal agents (Fadda et al., 2017).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-13-4-6-14(7-5-13)22-8-9-23-17(26)18(27)24(21-19(22)23)12-16(25)20-11-15-3-2-10-28-15/h2-7,10H,8-9,11-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJHJRNPHMURIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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